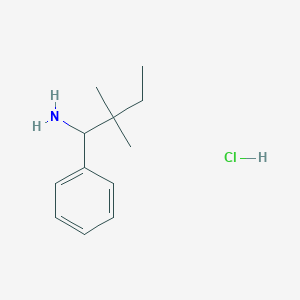

2,2-Dimethyl-1-phenylbutan-1-amine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

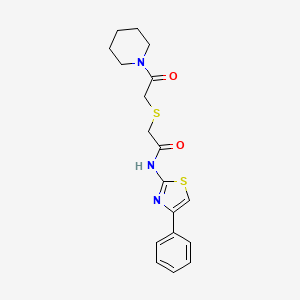

“2,2-Dimethyl-1-phenylbutan-1-amine;hydrochloride” is a chemical compound with the molecular formula C12H20ClN . It is a powder at room temperature .

Molecular Structure Analysis

The molecular structure of “2,2-Dimethyl-1-phenylbutan-1-amine;hydrochloride” can be represented as 1S/C12H19N.ClH/c1-4-12(2,3)11(13)10-8-6-5-7-9-10;/h5-9,11H,4,13H2,1-3H3;1H .Physical And Chemical Properties Analysis

“2,2-Dimethyl-1-phenylbutan-1-amine;hydrochloride” is a powder at room temperature . The compound is stored at room temperature .Aplicaciones Científicas De Investigación

Chiral Arene Ruthenium Complexes

One study highlights the use of a related compound, (R)-3-phenylbutanol, which can be transformed into a novel enantiopure ligand, showcasing its potential in forming chiral-at-metal p-tethered arene ruthenium(II) complexes. This process involves an intramolecular arene ligand displacement reaction, leading to complexes with good diastereoselectivities for various amines, demonstrating the compound's utility in asymmetric synthesis and catalysis (Pinto et al., 2004).

Structurally Diverse Library Generation

Another study shows the application of a ketonic Mannich base derived from 2-acetylthiophene, utilized in alkylation and ring closure reactions to generate a structurally diverse library of compounds. This process highlights the compound's role in facilitating various chemical reactions, leading to the synthesis of dithiocarbamates, thioethers, and other heterocyclic compounds, underscoring its importance in organic synthesis and drug discovery (Roman, 2013).

Kinetics of Amination

Research into the kinetics of the amination of chloromethylated polystyrene with 2-aminobutanol in dioxane provides insights into the reactivity and mechanisms underlying chemical reactions involving similar amines. The study examines the effect of hydrophilic groups on reaction rates, contributing to a deeper understanding of polymer modification processes (Kawabe & Yanagita, 1971).

Direct Reductive Amination

The use of phenylsilane as a stoichiometric reductant in the direct reductive amination of aldehydes and ketones, catalyzed by dibutyltin dichloride, showcases the compound's role in synthetic organic chemistry. This study indicates the potential of such compounds in simplifying the synthesis of complex amines, which are valuable in pharmaceutical chemistry (Apodaca & Xiao, 2001).

Free Radical Photopolymerization

In the context of polymer science, a study on the role of multivalent atom-containing amines in free radical photopolymerization under air reveals the compound's utility in improving polymerization rates and final conversion percentages. This research underscores the significance of such amines in developing new materials and enhancing polymerization processes under challenging conditions (El-Roz et al., 2010).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Propiedades

IUPAC Name |

2,2-dimethyl-1-phenylbutan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N.ClH/c1-4-12(2,3)11(13)10-8-6-5-7-9-10;/h5-9,11H,4,13H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFHUEQWRNXJKET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(C1=CC=CC=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-1-phenylbutan-1-amine;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

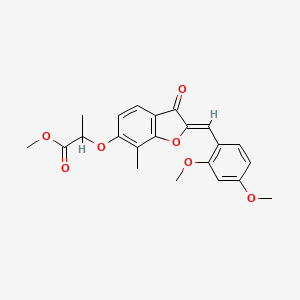

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone](/img/structure/B2607243.png)

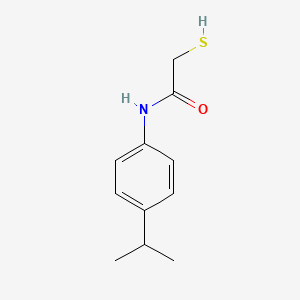

![2-(3-methoxyphenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2607245.png)

![1-Methyl-4-[[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]methyl]pyridin-2-one](/img/structure/B2607250.png)

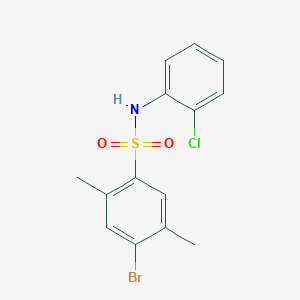

![5-chloro-N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2607254.png)

![2-((6-(hydroxymethyl)-9-methyl-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2607258.png)

![1-(2-Chlorobenzyl)-3'-(4-ethoxyphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2607262.png)